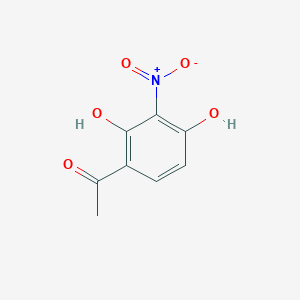
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
货号 B1356497
分子量: 197.14 g/mol
InChI 键: UIRUEYNZXBZBDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08017602B2
Procedure details


The extraction solvent can be changed from diethyl ether to di-isopropyl ether. For example: Nitrobenzene (87.5 mL) was added to aluminium trichloride (46.33 g). 2-nitroresorcinol (25 g), in nitrobenzene (112.5 mL) was added. The mixture was cooled to 5° C. and acetic acid anhydride (15.68 mL) added maintaining the internal temperature below 20° C. The mixture was heated to 100° C. for 2 h then cooled to 5° C. Cold (3° C.) 3M aqueous hydrogen chloride (200 mL) was charged. The mixture was heated to 20° C. then di-isopropylether (200 mL) charged. The aqueous phase was removed and the organic phase extracted with 2 M aqueous sodium hydroxide (200 mL). The aqueous phase was washed with di-isopropylether (200 mL). The aqueous phase was removed and heated to 50° C. 3 M aqueous hydrogen chloride (467.5 mL) was charged and the mixture cooled to 20° C. The suspension was filtered, washed with water (50 mL) and dried under vacuum to yield the title compound (31.14 g).









Name
Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH:5]([CH3:7])[CH3:6])(C)C.[Cl-].[Cl-].[Cl-].[Al+3].[N+:12]([C:15]1[C:21]([OH:22])=C[CH:19]=[CH:18][C:16]=1[OH:17])([O-:14])=[O:13].C(OC(=O)C)(=O)C.Cl>[N+](C1C=CC=CC=1)([O-])=O.C(OCC)C>[OH:22][C:21]1[C:15]([N+:12]([O-:14])=[O:13])=[C:16]([OH:17])[CH:18]=[CH:19][C:7]=1[C:5](=[O:4])[CH3:6] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
46.33 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
112.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
15.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
87.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 100° C. for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase extracted with 2 M aqueous sodium hydroxide (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with di-isopropylether (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3 M aqueous hydrogen chloride (467.5 mL) was charged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1[N+](=O)[O-])O)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.14 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
